N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide
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Overview
Description
N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide is a complex organic compound that features a variety of functional groups, including chlorophenyl, fluorophenyl, methoxyphenyl, and sulfanylideneimidazolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the various substituents through nucleophilic substitution, electrophilic aromatic substitution, and other organic transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Key steps in the industrial synthesis include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-imidazolidin-4-YL}acetamide
- **N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-thioimidazolidin-4-YL}acetamide
Uniqueness
N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H25ClFN3O2S |
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Molecular Weight |
498.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H25ClFN3O2S/c1-33-24-12-10-22(11-13-24)31-17-23(16-25(32)29-21-8-4-19(27)5-9-21)30(26(31)34)15-14-18-2-6-20(28)7-3-18/h2-13,23H,14-17H2,1H3,(H,29,32) |
InChI Key |
FVFUEFASRBRSIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(N(C2=S)CCC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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